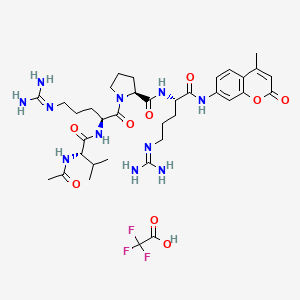![molecular formula C13H11Cl2N5O B1384769 6-cloro-N-(3-cloro-4-metoxifenil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 1040662-49-4](/img/structure/B1384769.png)
6-cloro-N-(3-cloro-4-metoxifenil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-amina
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidine is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted with various groups . The two inhibitors bind in an L-shaped conformation with a chloroaromatic ring buried deeply in the S1 pocket. The opposite end of these compounds contains a basic substituent that extends into the S4 binding site. A chlorinated phenyl ring bridges the substituents in the S1 and S4 pockets via amide linkers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 350.3±32.0 °C . Other properties such as solubility, stability, and reactivity are not detailed in the search results.Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Este compuesto se ha utilizado en el diseño y síntesis de nuevos derivados de pleuromutilina, que son potentes inhibidores contra Staphylococcus aureus (S. aureus). Estos derivados han mostrado prometedoras actividades antibacterianas in vitro contra cepas estándar y cepas clínicas de S. aureus, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA). Los derivados, como el compuesto 22c, han demostrado una buena capacidad antibacteriana con concentraciones mínimas inhibitorias (MIC) comparables a los antibióticos existentes como la tiamulina .
Desarrollo de Moléculas Bioorgánicas
El compuesto sirve como un bloque de construcción crucial en la química bioorgánica para desarrollar moléculas con posibles aplicaciones terapéuticas. Su estructura permite la introducción de diversos sustituyentes, lo que puede conducir a la creación de una amplia gama de moléculas bioactivas con propiedades específicas adaptadas a varios objetivos biológicos .
Estudios de Acoplamiento Molecular
En el ámbito de la biología computacional, este compuesto se ha utilizado en estudios de acoplamiento molecular para predecir cómo encaja en el bolsillo de unión de los ribosomas bacterianos. Esto es crucial para comprender el mecanismo de acción de los agentes antibacterianos y para diseñar fármacos con mayor eficacia y menor resistencia .
Análisis de Cinética Bactericida
La investigación que involucra este compuesto incluye el estudio de su cinética bactericida. Por ejemplo, se ha observado que el compuesto 22c derivado de él mata al MRSA de manera dependiente del tiempo, realizando una cinética bactericida más rápida que el fármaco de referencia tiamulina. Este tipo de análisis es vital para determinar la dosis y la frecuencia de administración de los nuevos fármacos antibacterianos .
Farmacocinética y Desarrollo de Fármacos
Los derivados del compuesto se han evaluado in vivo utilizando modelos animales, como el modelo de infección del muslo murino neutropénico. Estos estudios son esenciales para evaluar la farmacocinética y determinar la actividad bactericida in vivo de los nuevos fármacos, lo que es un paso crítico en el proceso de desarrollo de fármacos .
Perfil de Seguridad y Toxicidad
El perfil de seguridad es otra aplicación importante. Los derivados del compuesto se han probado para determinar su citotoxicidad en varias líneas celulares, como RAW 264.7, Caco-2 y 16-HBE. Asegurar que los nuevos medicamentos no inhiban significativamente la viabilidad celular a dosis terapéuticas es un aspecto fundamental de la evaluación de seguridad preclínica de los medicamentos .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer activities .
Safety and Hazards
Direcciones Futuras
The future directions of research on this compound could involve further exploration of its biological activities, particularly its anticoagulant activity . Additionally, the development of more efficient synthesis methods and the investigation of its other potential applications could be areas of future research.
Análisis Bioquímico
Biochemical Properties
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . In other cell types, it may alter metabolic processes by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, low doses may modulate signaling pathways without causing toxicity, whereas high doses can induce toxic effects, such as liver damage or immune system suppression . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism . Additionally, it may affect the activity of enzymes in the citric acid cycle, altering energy production and cellular respiration .
Propiedades
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDKWWLXUQBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)
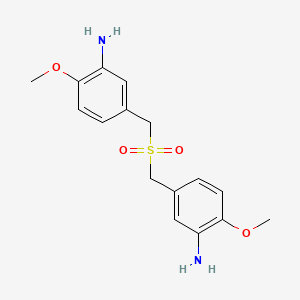
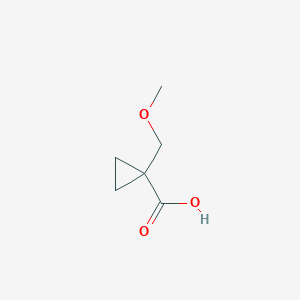
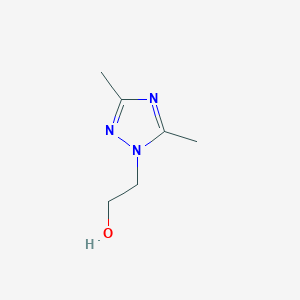
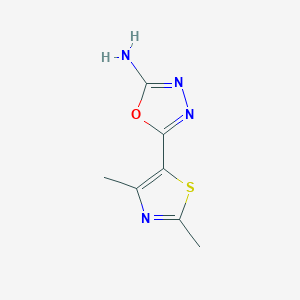
methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
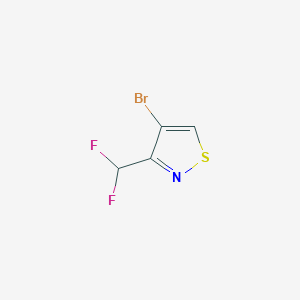
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
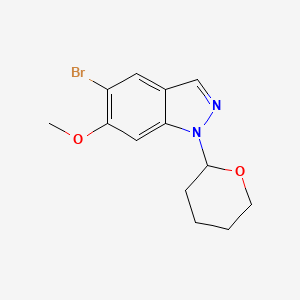
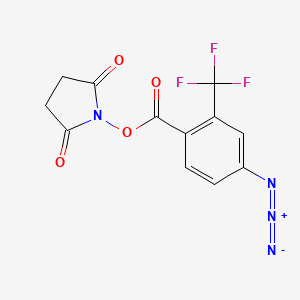
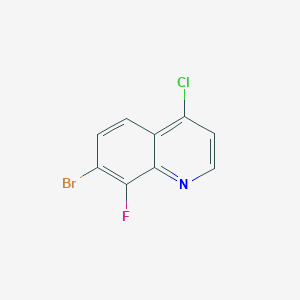
![4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384704.png)
